![molecular formula C16H12Cl2N4O2 B3842254 N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide)](/img/structure/B3842254.png)
N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide)
Overview
Description
N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide), also known as ECBH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ECBH is a hydrazide derivative that has been synthesized by reacting 3-chlorobenzoic acid with hydrazine hydrate in the presence of a dehydrating agent.
Mechanism of Action
The mechanism of action of N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) is not fully understood. However, it is believed that the compound exerts its biological activity by binding to specific targets such as enzymes or receptors. For example, N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is thought to be beneficial for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) has also been shown to possess antimicrobial activity against various bacteria and fungi. In addition, N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
One of the advantages of using N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) in lab experiments is that it is relatively easy to synthesize and purify. In addition, N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) exhibits a wide range of biological activities, which makes it a versatile compound for various applications. However, one of the limitations of using N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) is that its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity.
Future Directions
There are several future directions for the research on N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide). One direction is to investigate the structure-activity relationship of N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) and its derivatives to optimize its biological activity. Another direction is to investigate the potential use of N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the use of N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) as a pesticide and in materials science applications could also be further explored.
Scientific Research Applications
N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. It has also been investigated as a potential therapeutic agent for Alzheimer's disease and Parkinson's disease. In agriculture, N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) has been used as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In materials science, N',N''-1,2-ethanediylidenebis(3-chlorobenzohydrazide) has been used as a precursor for the synthesis of various metal complexes.
properties
IUPAC Name |
3-chloro-N-[(E)-[(2E)-2-[(3-chlorobenzoyl)hydrazinylidene]ethylidene]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-13-5-1-3-11(9-13)15(23)21-19-7-8-20-22-16(24)12-4-2-6-14(18)10-12/h1-10H,(H,21,23)(H,22,24)/b19-7+,20-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSECNHWLHPYBKD-OKXCLTPOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NN=CC=NNC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C=N/NC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N',N''-(1E,2E)-ethane-1,2-diylidenebis(3-chlorobenzohydrazide) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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